2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid
Description
2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid (CAS 1713639-21-4) is a heterocyclic compound featuring a benzo[d]thiazole core fused with a benzene ring, a piperidin-1-yl substituent at position 2, and a carboxylic acid group at position 4 . This structure combines aromaticity from the benzothiazole system with the basicity of the piperidine moiety, making it a promising scaffold for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-piperidin-1-yl-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)9-5-4-6-10-11(9)14-13(18-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2,(H,16,17) |
InChI Key |
FRLSDGDOSUPHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Mechanism of Cyclization
ATP reacts with a carboxylic acid derivative under acidic conditions to form an intermediate o-amidothiophenol, which undergoes intramolecular cyclization. For example, condensation of ATP with 4-carboxy-substituted benzoic acids in PPA at 140–180°C generates the benzothiazole core with a carboxylic acid at position 4. The reaction mechanism involves:
-
Thiocyanation : ATP reacts with thiocyanogen (generated in situ from KSCN and Br₂) to form an SCN-substituted intermediate.
-
Cyclization : Acid-catalyzed ring closure yields the benzothiazole structure.
Example :
-
Starting material : 4-Carboxy-2-nitrobenzoic acid.
-
Reduction : Nitro group reduced to amine using SnCl₂/HCl or catalytic hydrogenation.
-
Cyclization : Treated with PPA to form benzo[d]thiazole-4-carboxylic acid.
Introduction of the Piperidin-1-yl Group
The piperidin-1-yl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr with Halogenated Intermediates
A halogen (e.g., Br or Cl) at position 2 of the benzothiazole core is displaced by piperidine under basic conditions.
Procedure :
-
Synthesis of 2-bromobenzo[d]thiazole-4-carboxylic acid :
-
Brominate 2-aminobenzo[d]thiazole-4-carboxylic acid using N-bromosuccinimide (NBS).
-
-
Substitution :
Buchwald-Hartwig Amination
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of an ester precursor to the carboxylic acid.
Procedure :
-
Synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-4-carboxylate :
-
Alkylate 2-bromobenzo[d]thiazole-4-carboxylate with piperidine.
-
-
Hydrolysis :
Characterization Data :
-
1H NMR (DMSO-d₆) : δ 1.45–1.60 (m, 6H, piperidine), 3.30–3.50 (m, 4H, N-CH₂), 7.80 (d, 1H, Ar-H), 8.20 (s, 1H, Ar-H), 12.10 (s, 1H, COOH).
Alternative Routes
Mitsunobu Reaction for Ether Formation
For derivatives requiring hydroxyl group functionalization, the Mitsunobu reaction installs alkoxy groups prior to cyclization.
Example :
-
Substrate : Methyl 3-hydroxy-4-nitrobenzoate.
-
Alkylation : React with 2-methoxyethanol using DIAD/PPh₃.
Challenges and Optimization
-
Regioselectivity : Ensuring substitution at position 2 requires careful control of reaction conditions. Excess piperidine (1.5 eq) and prolonged heating improve yields.
-
Acid Sensitivity : Piperidine’s basicity may necessitate mild hydrolysis conditions to avoid decarboxylation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization in PPA | 60–75 | 95 | Direct incorporation of carboxylic acid |
| SNAr | 68–85 | 97 | Scalable, minimal byproducts |
| Buchwald-Hartwig | 70–78 | 98 | Compatible with sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thiazole precursors.
- Piperidine Substitution : The piperidine ring is introduced via nucleophilic substitution or coupling reactions.
- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group, which is crucial for the compound's biological activity.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Effects
Research indicates that 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid exhibits significant anti-inflammatory properties. Studies have shown that it can suppress inflammatory responses in vitro and in vivo, making it a potential therapeutic agent for conditions like atherosclerosis and other inflammatory diseases .
Lipid Metabolism
In animal models, this compound has been demonstrated to elevate HDL cholesterol levels, contributing to cardiovascular health. It shows promise in enhancing lipid profiles by modulating lipid metabolism pathways through PPARδ activation .
Case Studies and Research Findings
Several studies have documented the efficacy of 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid:
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Piperidine substituents (e.g., in CAS 952182-68-2) introduce basicity, which may improve solubility in acidic environments, whereas pyridinyl or phenylamino groups (e.g., CAS 21278-86-4 and PI-23278) alter electronic properties and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Antimicrobial Activity:
- Hydrazinyl-thiazole derivatives (e.g., (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid) demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 4–32 µg/mL) and fungi (MIC: 8–64 µg/mL) . Piperidine-substituted analogs like the target compound may exhibit enhanced activity due to improved cellular uptake.
Antioxidant Potential:
Solubility and logP:
ADMET Profiles
- Absorption : Piperidine-containing compounds (e.g., CAS 952182-68-2) are predicted to have moderate intestinal absorption due to their basicity .
- Metabolism: Piperidine rings are susceptible to CYP3A4-mediated oxidation, which may reduce metabolic stability compared to pyridinyl or phenylamino analogs .
Biological Activity
2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid (CAS Number: 952182-68-2) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 212.27 g/mol
- CAS Number : 952182-68-2
The compound features a benzothiazole moiety linked to a piperidine ring, which contributes to its unique chemical properties and biological activities.
Antibacterial Activity
Research indicates that 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid exhibits significant antibacterial properties. A study evaluating various derivatives found that certain compounds displayed promising activity against common bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | Staphylococcus aureus | 0.0039 mg/mL |
| 5d | Escherichia coli | 0.025 mg/mL |
The presence of electron-donating groups on the piperidine ring enhanced antibacterial activity, with modifications leading to improved efficacy against tested strains .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Research has shown that derivatives of the compound can inhibit fungal growth effectively.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5d | Candida albicans | 0.01 mg/mL |
| 5e | Aspergillus niger | 0.005 mg/mL |
These findings suggest that the compound could serve as a potential antifungal agent in agricultural or clinical settings .
The biological activity of 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain associated with various conditions .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the piperidine and benzothiazole rings in modulating biological activity. Modifications that increase hydrophobic interactions within the binding site significantly enhance agonist efficacy for various targets .
Case Studies
- Antimicrobial Properties : A study conducted on a series of thiazole derivatives, including the target compound, demonstrated strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced activity .
- Therapeutic Applications : In silico studies have suggested potential applications in treating metabolic disorders by acting as PPARδ agonists. The compound exhibited high selectivity and potency in vitro, suggesting its utility in managing conditions such as hypercholesterolemia .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Core formation : Construct the benzo[d]thiazole ring via oxidative cyclization of o-aminothiophenol derivatives with carbonyl-containing intermediates .
Piperidine coupling : Introduce the piperidine moiety using nucleophilic substitution or amide bond formation under basic conditions (e.g., DIPEA) .
Carboxylic acid functionalization : Protect/deprotect the carboxylic acid group during synthesis to avoid side reactions; final hydrolysis steps may require acidic or basic conditions .
- Yield optimization : Use catalysts like DMAP for amide coupling, monitor reaction progress via TLC/HPLC , and optimize solvent systems (e.g., DMF for polar intermediates) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm for benzothiazole) and aliphatic signals from the piperidine ring (δ 1.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₃N₂O₂S) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility effects : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
- Structural validation : Re-analyze batches via X-ray crystallography to confirm stereochemistry .
Q. How does the piperidine substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., using shake-flask method) to assess membrane permeability .
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to evaluate CYP450-mediated oxidation of the piperidine ring .
- SAR studies : Synthesize analogs with modified piperidine substituents (e.g., N-methyl vs. N-aryl) and compare IC₅₀ values in target assays .
Q. What experimental approaches can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use fluorescence-based or calorimetric (ITC) methods to determine inhibition constants (Kᵢ) .
- Docking studies : Perform molecular modeling (AutoDock Vina) with crystal structures of target enzymes (e.g., kinases) to identify binding poses .
- Mutagenesis : Validate predicted binding residues via site-directed mutagenesis .
Q. How can researchers address the compound’s thermal instability during storage or reactions?
- Methodological Answer :
- Stability profiling : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Storage recommendations : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation .
- In situ stabilization : Add antioxidants (e.g., BHT) during long-term reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
